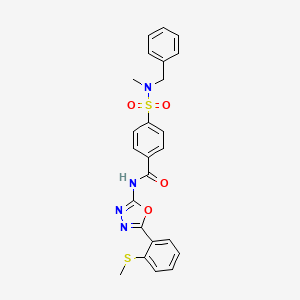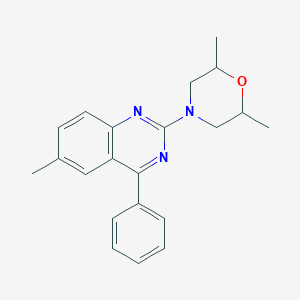
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a versatile chemical compound with potential applications in diverse scientific research areas. It contains an indole nucleus, which is found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of a similar compound was described in a study . A solution of 3-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzenesulfonate was prepared in acetonitrile. 1-phenylpiperazine and potassium carbonate were added to this solution. The reaction mixture was stirred at reflux for 24 hours .Molecular Structure Analysis
The crystal structure of a similar compound, 2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione, has been reported . The compound has a triclinic crystal structure with the following parameters: a = 6.9263(4) Å, b = 10.0832(7) Å, c = 17.3531(10) Å, α = 75.708(5)°, β = 87.142(5)°, γ = 74.935(6)° .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated that derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide have been synthesized and evaluated for anticonvulsant activity. These derivatives were found to exhibit protection against seizures in preclinical models, indicating their potential as anticonvulsant agents. The structural modification of these compounds aimed to enhance their pharmacological profile, showing significant promise for the development of new anticonvulsant drugs (Nikalje, Khan, & Ghodke, 2011; Nath et al., 2021).
Anti-Inflammatory Activity
Another area of interest is the anti-inflammatory potential of these compounds. Studies have synthesized novel derivatives and evaluated them for anti-inflammatory activity using in vitro and in vivo models. The findings suggest that these derivatives possess promising anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases. These activities were further corroborated by molecular docking studies, highlighting their interaction with key biological targets (Nikalje, Hirani, & Nawle, 2015).
Antidepressant Effects
The antidepressant effects of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide derivatives have also been a focus of research. Some derivatives were evaluated in preclinical models for their antidepressant-like activity, showing potential as therapeutic options for treating depression. This research underscores the versatility of these compounds in targeting different aspects of neurological disorders (Zhen et al., 2015).
Antimicrobial Activity
Additionally, certain derivatives have been investigated for their antimicrobial activity. Synthesis of novel compounds in this category aimed to address the need for new antimicrobials due to the rising resistance against current drugs. Some of these newly synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Debnath & Ganguly, 2015).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide”, being an indole derivative, could be a subject of interest in future research.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFODBHLXKFNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)



![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)
![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)
![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)
![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)


